molecular formula C26H24ClN5OS B12148133 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide

Cat. No.: B12148133
M. Wt: 490.0 g/mol
InChI Key: YMBSBPMWDOIJJM-USHMODERSA-N
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Description

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms. The presence of the triazole ring, along with other functional groups, contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with isothiocyanates, followed by further reactions to introduce the desired substituents. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The triazole ring and sulfanyl group can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or other reducible functional groups, resulting in the formation of alcohols or amines.

    Substitution: The presence of reactive sites allows for substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Condensation: The acetohydrazide moiety can participate in condensation reactions with aldehydes or ketones, forming hydrazones or other derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition or protein binding.

    Medicine: Research has explored its potential as an antimicrobial, antifungal, or anticancer agent due to its ability to interfere with biological pathways.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring and other functional groups can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions, leading to modulation of biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other triazole-containing compounds, 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide stands out due to its unique combination of functional groups. Similar compounds include:

    4,5-disubstituted-1,2,4-triazoles: These compounds share the triazole core but differ in the nature and position of substituents.

    Sulfanyl derivatives: Compounds with sulfanyl groups exhibit similar reactivity but may have different biological activities.

    Hydrazide derivatives: These compounds contain the hydrazide moiety and are often studied for their potential medicinal properties.

This compound’s distinct structure and reactivity make it a valuable subject for ongoing research and development in various scientific disciplines.

Properties

Molecular Formula

C26H24ClN5OS

Molecular Weight

490.0 g/mol

IUPAC Name

2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-chlorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C26H24ClN5OS/c1-17-4-8-21(9-5-17)25-30-31-26(32(25)23-14-6-18(2)7-15-23)34-16-24(33)29-28-19(3)20-10-12-22(27)13-11-20/h4-15H,16H2,1-3H3,(H,29,33)/b28-19-

InChI Key

YMBSBPMWDOIJJM-USHMODERSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C(/C)\C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=C(C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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